2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the empirical formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
- 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is unique due to its specific ethoxy substitution at the 8-position of the imidazo[1,2-a]pyridine core. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(8-ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-15-10-4-3-7-14-8-9(5-6-12)13-11(10)14;;/h3-4,7-8H,2,5-6,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPRRGDHLQOURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CN2C1=NC(=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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